molecular formula C17H25NO2 B4427299 N-cycloheptyl-2-(3-methylphenoxy)propanamide

N-cycloheptyl-2-(3-methylphenoxy)propanamide

Cat. No. B4427299
M. Wt: 275.4 g/mol
InChI Key: IYPIALVDICAYHV-UHFFFAOYSA-N
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Description

N-Cycloheptyl-2-(3-methylphenoxy)propanamide, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor that has gained significant attention in the field of neuroscience research. GABA-AT is an enzyme that plays a crucial role in the degradation of the inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), in the brain. By inhibiting GABA-AT, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission. In

Scientific Research Applications

N-cycloheptyl-2-(3-methylphenoxy)propanamide has been extensively studied in the field of neuroscience research. It has been shown to be effective in the treatment of various neurological disorders, including epilepsy, anxiety, and depression. In animal studies, this compound has been found to reduce seizure activity and increase the threshold for seizures. It has also been shown to have anxiolytic and antidepressant effects.

Mechanism of Action

N-cycloheptyl-2-(3-methylphenoxy)propanamide works by inhibiting GABA-AT, which is the enzyme responsible for the degradation of GABA in the brain. By inhibiting GABA-AT, this compound increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in an increase in inhibitory neurotransmission, which can reduce the excitability of neurons and prevent seizures.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission. This can result in an increase in inhibitory neurotransmission, which can reduce the excitability of neurons and prevent seizures. This compound has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to increase GABAergic neurotransmission.

Advantages and Limitations for Lab Experiments

N-cycloheptyl-2-(3-methylphenoxy)propanamide has several advantages for lab experiments. It is a potent and selective GABA-AT inhibitor, which makes it an ideal tool for studying the role of GABAergic neurotransmission in various neurological disorders. It has also been shown to be effective in animal models of epilepsy, anxiety, and depression, which makes it a promising candidate for further preclinical and clinical studies.
One limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on N-cycloheptyl-2-(3-methylphenoxy)propanamide. One area of interest is the development of more potent and selective GABA-AT inhibitors. Another area of interest is the investigation of the long-term effects of this compound on brain function and behavior. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for the treatment of neurological disorders. Finally, the potential use of this compound as a therapeutic agent for other conditions, such as addiction and pain, should be explored.
Conclusion
In conclusion, this compound is a novel GABA-AT inhibitor that has shown promise in the treatment of various neurological disorders. It works by increasing the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission. This compound has several advantages for lab experiments, including its potency and selectivity. However, it also has some limitations, such as poor solubility in water and a short half-life. Future research on this compound should focus on the development of more potent and selective GABA-AT inhibitors, as well as the investigation of its long-term effects on brain function and behavior.

properties

IUPAC Name

N-cycloheptyl-2-(3-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-13-8-7-11-16(12-13)20-14(2)17(19)18-15-9-5-3-4-6-10-15/h7-8,11-12,14-15H,3-6,9-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPIALVDICAYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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